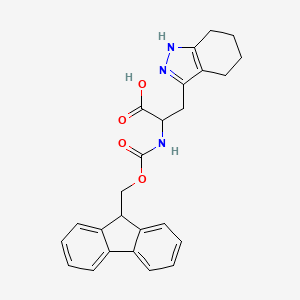
(S)-2-(Fmoc-amino)-3-(4,5,6,7-tetrahydro-3-indazolyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Fmoc-amino)-3-(4,5,6,7-tetrahydro-3-indazolyl)propanoic Acid is a synthetic compound that has garnered interest in the fields of chemistry and biochemistry. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and an indazole ring system. The compound is primarily used in peptide synthesis and has applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-3-(4,5,6,7-tetrahydro-3-indazolyl)propanoic Acid typically involves solid-phase peptide synthesis (SPPS) using the Fmoc strategy. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base such as piperidine, allowing for the sequential addition of amino acids. The indazole ring system is introduced through specific coupling reactions, often involving reagents like carbodiimides for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-amino)-3-(4,5,6,7-tetrahydro-3-indazolyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the amino group or the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(S)-2-(Fmoc-amino)-3-(4,5,6,7-tetrahydro-3-indazolyl)propanoic Acid has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: Employed in the development of peptide-based probes and inhibitors for biological studies.
Medicine: Investigated for its potential in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides for various industrial applications, including biotechnology and materials science .
Mechanism of Action
The mechanism of action of (S)-2-(Fmoc-amino)-3-(4,5,6,7-tetrahydro-3-indazolyl)propanoic Acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides. The indazole ring system may interact with specific molecular targets, influencing the biological activity of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Fmoc-amino)-2-methylpropionic Acid: Similar in structure but with a methyl group instead of the indazole ring.
(S)-3-(Fmoc-amino)-2-phenylpropionic Acid: Contains a phenyl group instead of the indazole ring.
(S)-3-(Fmoc-amino)-2-(4-methoxyphenyl)propionic Acid: Features a methoxyphenyl group in place of the indazole ring .
Uniqueness
The uniqueness of (S)-2-(Fmoc-amino)-3-(4,5,6,7-tetrahydro-3-indazolyl)propanoic Acid lies in its indazole ring system, which imparts distinct chemical and biological properties. This structural feature can enhance the stability and specificity of the peptides synthesized using this compound, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H25N3O4/c29-24(30)23(13-22-19-11-5-6-12-21(19)27-28-22)26-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-4,7-10,20,23H,5-6,11-14H2,(H,26,31)(H,27,28)(H,29,30) |
InChI Key |
JPEYWBKRZQOBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



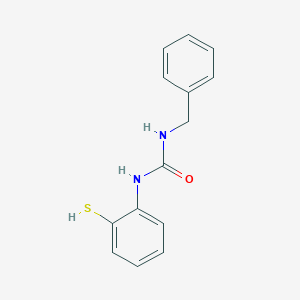

![6-Methyl-6-azaspiro[2.5]octane](/img/structure/B15336377.png)
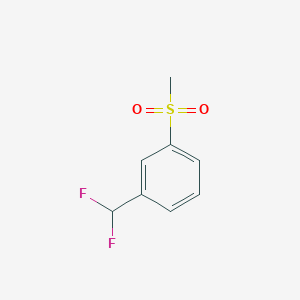
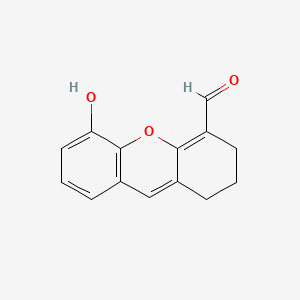
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
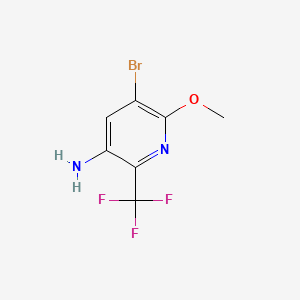
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
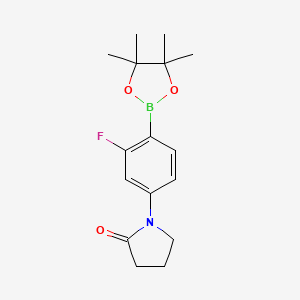
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
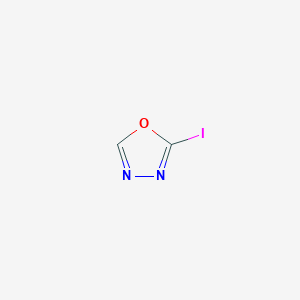
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
